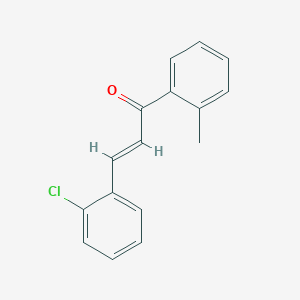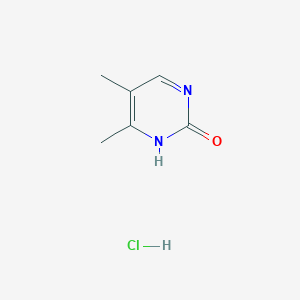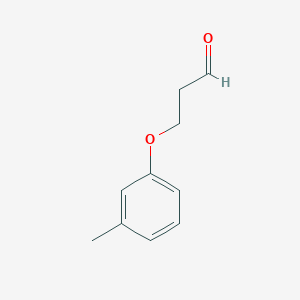
3-(3-Methylphenoxy)propanal
説明
“3-(3-Methylphenoxy)propanal” is a chemical compound with the molecular formula C10H12O2 . It is primarily used in chemical synthesis and analysis.
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, a series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . Saponification and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide, respectively .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H12O2/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-6,8H,3,7H2,1H3 . The molecular weight of this compound is 164.2 .Chemical Reactions Analysis
The decomposition of propanal, a similar compound, occurs through four unimolecular barrierless reactions to form CHO + C2H5, CH2CHO + CH3, CH3CHCHO + H, and CH3CH2CO + H, and a termolecular pathway leading to the formation of C2H4 + CO + H2 .Physical And Chemical Properties Analysis
“this compound” has a hydrophobic nature and a characteristic oily appearance. It has a molecular weight of 164.2 and should be stored at a temperature between 28°C .科学的研究の応用
3-(3-methylphenoxy)propanal has been studied extensively for its potential therapeutic and pharmacological applications. In particular, it has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to possess antioxidant and anti-diabetic properties, as well as to be protective against cardiovascular diseases. Furthermore, this compound has been found to possess anti-allergic and anti-asthmatic properties.
作用機序
The mechanism of action of 3-(3-methylphenoxy)propanal is not fully understood. However, it is believed that the compound exerts its beneficial effects by targeting various cellular pathways. For example, it has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, it has been found to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of inflammation. Furthermore, this compound has been found to inhibit the activity of enzymes involved in the synthesis of arachidonic acid, which is a precursor of pro-inflammatory eicosanoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. In general, the compound has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to possess antioxidant and anti-diabetic properties, as well as to be protective against cardiovascular diseases. Furthermore, this compound has been found to possess anti-allergic and anti-asthmatic properties.
実験室実験の利点と制限
The use of 3-(3-methylphenoxy)propanal in laboratory experiments has a number of advantages. For example, the compound is relatively stable and can be synthesized easily using a variety of methods. In addition, it has been found to possess a number of beneficial biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer properties. However, there are also some limitations to consider. For example, the compound is not approved for use in humans, and its effects on humans are not fully understood. Furthermore, it is not approved for use in food or cosmetic products.
将来の方向性
Given the promising biological activities of 3-(3-methylphenoxy)propanal, there are a number of potential future directions for research. For example, further research is needed to determine the exact mechanism of action of the compound and to investigate its potential therapeutic applications. In addition, further research is needed to evaluate the safety and efficacy of the compound for use in humans. Furthermore, further research is needed to investigate the potential applications of the compound in food and cosmetic products. Finally, further research is needed to explore the potential synergistic effects of this compound in combination with other compounds.
特性
IUPAC Name |
3-(3-methylphenoxy)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-6,8H,3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCPAHALIVRMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



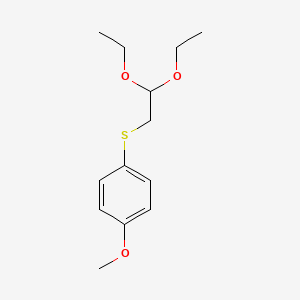
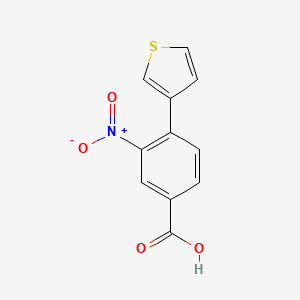


![4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167417.png)
![2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline](/img/structure/B3167421.png)
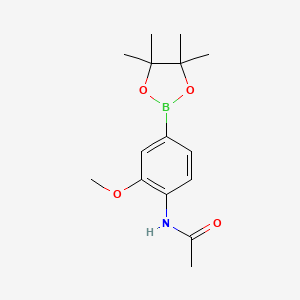

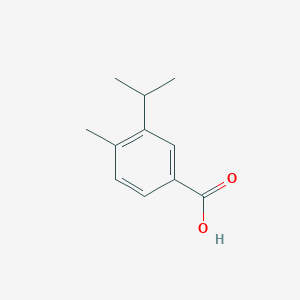
![4-{[(3-methoxypropyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3167438.png)

